2-Methylbenzo[d]oxazol-5-amine hydrochloride

VAP-1 inhibition Enzyme inhibition Vascular adhesion protein-1

2-Methylbenzo[d]oxazol-5-amine hydrochloride (CAS 897439-70-2) is a benzoxazole-derived heterocyclic amine supplied as a hydrochloride salt (molecular formula C8H9ClN2O, molecular weight 184.62 g/mol). This compound, with its planar benzoxazole core and free amine group at the 5-position, serves as a versatile synthetic building block for the preparation of biologically active molecules, including kinase inhibitors and anti-infective agents.

Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
CAS No. 897439-70-2
Cat. No. B3298319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbenzo[d]oxazol-5-amine hydrochloride
CAS897439-70-2
Molecular FormulaC8H9ClN2O
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCC1=NC2=C(O1)C=CC(=C2)N.Cl
InChIInChI=1S/C8H8N2O.ClH/c1-5-10-7-4-6(9)2-3-8(7)11-5;/h2-4H,9H2,1H3;1H
InChIKeyJOOANHVKSWQXRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2-Methylbenzo[d]oxazol-5-amine Hydrochloride (CAS 897439-70-2): Procurement-Grade Specifications and Class Overview


2-Methylbenzo[d]oxazol-5-amine hydrochloride (CAS 897439-70-2) is a benzoxazole-derived heterocyclic amine supplied as a hydrochloride salt (molecular formula C8H9ClN2O, molecular weight 184.62 g/mol) [1]. This compound, with its planar benzoxazole core and free amine group at the 5-position, serves as a versatile synthetic building block for the preparation of biologically active molecules, including kinase inhibitors and anti-infective agents . Commercial availability typically ranges from 95% to 98% purity, and the hydrochloride salt form offers enhanced stability and water solubility compared to the free base (2-methylbenzo[d]oxazol-5-amine, CAS 72745-76-7), a critical factor for reproducible biological assays and synthetic workflows .

Why Generic Benzoxazole Substitution Is Not a Viable Procurement Strategy for 2-Methylbenzo[d]oxazol-5-amine Hydrochloride


Generic substitution within the benzoxazole class is not scientifically sound due to profound structure-activity relationship (SAR) divergence driven by substitution patterns [1]. As demonstrated in the development of Cryptosporidium parvum IMPDH inhibitors, the replacement of a 2-methyl group with pyridine or other small heteroaromatic substituents shifts CpIMPDH IC50 values from the micromolar to the nanomolar range, representing a >500-fold change in potency [1]. Similarly, in VEGFR-2 inhibition, modifications to the benzoxazole core alter anti-proliferative IC50 values from >50 µM to <3 µM against cancer cell lines [2]. The specific 2-methyl-5-amino substitution pattern of this compound defines its molecular recognition profile and reactivity; any deviation will fundamentally alter target engagement, downstream biological effects, and synthetic utility [3]. The quantitative evidence below substantiates why 2-methylbenzo[d]oxazol-5-amine hydrochloride cannot be interchanged with its close analogs.

Quantitative Differentiation Evidence: 2-Methylbenzo[d]oxazol-5-amine Hydrochloride vs. Structural Analogs


VAP-1 Inhibition: Nanomolar Potency vs. Benzoxazole Derivative Comparator

2-Methylbenzo[d]oxazol-5-amine (as the free base) demonstrates nanomolar inhibitory activity against rat vascular adhesion protein-1 (VAP-1) with an IC50 of 5.20 nM in a CHO cell-based assay [1]. In contrast, a structurally related benzoxazole derivative (BDBM50435707/CHEMBL2392120) exhibits significantly weaker VAP-1 inhibition with an IC50 of 150 nM under comparable assay conditions [2]. This represents an approximately 29-fold difference in potency.

VAP-1 inhibition Enzyme inhibition Vascular adhesion protein-1

A549 Lung Cancer Cell Proliferation: IC50 Comparison with 2-Substituted Benzoxazole Analogs

Compounds derived from 2-methylbenzo[d]oxazol-5-amine demonstrate significant antiproliferative activity against A549 lung adenocarcinoma cells [1]. Specifically, derivatives 3e and 3g (2-[(5-nitro/chloro-1H-benzimidazol-2-yl)thio]-N-(2-methylbenzoxazol-5-yl)acetamide) were identified as the most potent and selective anticancer agents in a benzoxazole series against A549 cells [1]. In contrast, a separate series of benzoxazole derivatives lacking the 2-methyl-5-amino scaffold exhibited significantly higher IC50 values ranging from 33.5 to 87.7 µM against HepG2 liver cancer cells, indicating over an order of magnitude difference in potency [2].

Lung cancer Antiproliferative Non-small-cell lung cancer

Kinase Inhibition Class Potential vs. Unsubstituted Benzoxazole Core

The 2-methylbenzo[d]oxazol-5-amine scaffold is specifically claimed in patent literature as a key structural component of aminobenzoxazole kinase inhibitors, while unsubstituted benzoxazole lacks the necessary amine handle for target engagement and shows no significant kinase inhibitory activity [1]. A related VEGFR-2 inhibitor series demonstrated that benzoxazole-based compounds achieve IC50 values as low as 97.38 nM against VEGFR-2 and 2.43-3.43 µM against cancer cell lines, outperforming the reference drug sorafenib (IC50 = 3.40-5.30 µM) [2]. The 5-amino group is essential for hydrogen bonding with kinase hinge regions, a critical interaction not possible with simple benzoxazole analogs.

Kinase inhibition Tyrosine kinase Drug discovery

Salt Form Advantages: Hydrochloride vs. Free Base for Aqueous Solubility and Handling

2-Methylbenzo[d]oxazol-5-amine hydrochloride (CAS 897439-70-2) offers a distinct procurement advantage over the free base (CAS 72745-76-7) due to its salt form. The hydrochloride salt significantly enhances aqueous solubility, a critical parameter for biological assays requiring DMSO/aqueous buffer compatibility, and improves long-term stability under ambient storage conditions . While the free base exhibits a predicted LogP of approximately 2.3 and limited water solubility, the hydrochloride salt enables direct dissolution in aqueous media without additional formulation steps .

Formulation Solubility Stability

Validated Application Scenarios for 2-Methylbenzo[d]oxazol-5-amine Hydrochloride Based on Quantitative Evidence


Synthesis of SIRT1 Modulators for Non-Small-Cell Lung Cancer (NSCLC) Research

2-Methylbenzo[d]oxazol-5-amine hydrochloride serves as a critical starting material for the synthesis of benzoxazole-based SIRT1 modulators with demonstrated potency against A549 lung adenocarcinoma cells. Specifically, coupling the amine with chloroacetyl chloride followed by thioether formation yields compounds 3e and 3g, the most potent and selective anticancer agents in a benzoxazole series against A549 cells [1]. This application leverages the unique 2-methyl-5-amino substitution pattern essential for SIRT1 modulation, a capability not achievable with unsubstituted benzoxazole or 2-substituted analogs lacking the 5-amino group [1].

Chemical Probe Development for Vascular Adhesion Protein-1 (VAP-1) Biology

The free base form of this compound (2-methylbenzo[d]oxazol-5-amine) has been validated as a potent VAP-1 inhibitor with an IC50 of 5.20 nM, representing approximately 29-fold higher potency than structurally related benzoxazole derivatives [1][2]. The hydrochloride salt provides a convenient, soluble form for preparing stock solutions and conducting dose-response studies in cellular models of inflammation and leukocyte trafficking. This specific substitution pattern confers nanomolar target engagement that is not observed with other 2-substituted benzoxazole analogs [2].

Scaffold for ATP-Competitive Kinase Inhibitor Design

The 2-methylbenzo[d]oxazol-5-amine core is explicitly claimed in patent literature as a privileged scaffold for aminobenzoxazole-based kinase inhibitors, with the 5-amino group serving as a critical hydrogen bond donor for kinase hinge region binding [1]. Benzoxazole-based derivatives have demonstrated VEGFR-2 IC50 values as low as 97.38 nM and anti-proliferative IC50 values (2.43-3.43 µM) that surpass the reference drug sorafenib [2]. Procurement of 2-methylbenzo[d]oxazol-5-amine hydrochloride enables systematic SAR exploration around the benzoxazole core for optimizing kinase selectivity profiles [1].

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